Isopropyl 1-propanesulfonate
Overview
Description
Isopropyl 1-propanesulfonate is an organic compound with the molecular formula C6H14O3S and a molecular weight of 166.24 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique chemical structure, which includes a sulfonic acid ester group.
Preparation Methods
The synthesis of 1-propanesulfonic acid, 1-methylethyl ester typically involves the esterification of 1-propanesulfonic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Isopropyl 1-propanesulfonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 1-propanesulfonic acid and isopropanol.
Substitution Reactions: The sulfonic ester group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include acids, bases, nucleophiles, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isopropyl 1-propanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and sulfonamides.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, including surfactants and detergents.
Mechanism of Action
The mechanism of action of 1-propanesulfonic acid, 1-methylethyl ester involves its ability to act as an electrophile in chemical reactions. The sulfonic ester group is highly reactive towards nucleophiles, allowing it to participate in various substitution and addition reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Isopropyl 1-propanesulfonate can be compared to other sulfonic acid esters such as methanesulfonic acid, 1-methylethyl ester and ethanesulfonic acid, 1-methylethyl ester . These compounds share similar chemical properties but differ in their molecular structures and reactivity. The uniqueness of 1-propanesulfonic acid, 1-methylethyl ester lies in its specific molecular structure, which imparts distinct reactivity and applications.
Similar Compounds
Properties
IUPAC Name |
propan-2-yl propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-4-5-10(7,8)9-6(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSYOFXVTSYQAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238478 | |
Record name | 1-Propanesulfonic acid, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91284-45-6 | |
Record name | 1-Propanesulfonic acid, 1-methylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091284456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanesulfonic acid, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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